molecular formula C18H27BrN2O5 B4144364 1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144364
M. Wt: 431.3 g/mol
InChI Key: SAKDYJONTOULFK-UHFFFAOYSA-N
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Description

1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is a chemical compound that features a piperazine ring substituted with a 3-(2-bromo-4-methylphenoxy)propyl group at the 1-position and an ethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 2-bromo-4-methylphenol with 1,3-dibromopropane under basic conditions to form 3-(2-bromo-4-methylphenoxy)propane.

    Substitution Reaction: The intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to yield 1-[3-(2-bromo-4-methylphenoxy)propyl]-4-ethylpiperazine.

    Formation of the Oxalate Salt: Finally, the free base is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the phenoxypropyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the phenoxypropyl group.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Products include reduced forms of the piperazine ring or the phenoxypropyl group.

Scientific Research Applications

1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with serotonin or dopamine receptors, affecting neurotransmission and leading to changes in mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate
  • 1-[3-(4-bromo-2-methylphenoxy)propyl]-4-methylpiperazine oxalate
  • 2-(4-Bromo-3-methylphenoxy)ethan-1-amine

Uniqueness

1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern on the piperazine ring and the phenoxypropyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(2-bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O.C2H2O4/c1-3-18-8-10-19(11-9-18)7-4-12-20-16-6-5-14(2)13-15(16)17;3-1(4)2(5)6/h5-6,13H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKDYJONTOULFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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